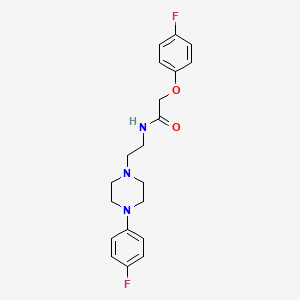
2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-fluorophenoxy)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a piperazine ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two fluorophenyl groups, which are aromatic rings containing a fluorine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the fluorine atom could make the compound more electronegative, while the piperazine ring could influence its solubility in water .Applications De Recherche Scientifique
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives are of great interest due to their wide range of therapeutic applications. These compounds have been found to possess antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agent properties. Modifications to the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules, making them a flexible building block in drug discovery. For instance, arylcycloalkylamines, including phenyl piperidines and piperazines, constitute pharmacophoric groups found in several antipsychotic agents, indicating their critical role in enhancing potency and selectivity for D2-like receptors.
Antimicrobial and Antiviral Properties
Furthermore, piperazine and its analogues have shown promising anti-mycobacterial activity, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the potential of piperazine derivatives in addressing the challenge of drug resistance in tuberculosis treatment.
Environmental and Pharmacological Insights
Research has also delved into the environmental fate and biochemical transformations of chiral emerging pollutants, including piperazine derivatives. Understanding the environmental occurrence, fate, and enantioselective biotransformation of these compounds can provide valuable insights into their pharmacokinetics and potential environmental impacts. Moreover, studies on the metabolism of arylpiperazine derivatives, including their N-dealkylation and formation of 1-aryl-piperazines, shed light on their pharmacological actions and potential side effects.
- Piperazine derivatives for therapeutic use: a patent review (2010-present) (Rathi et al., 2016)
- Synthesis and evaluation of ligands for D2-like receptors: the role of common pharmacophoric groups (Sikazwe et al., 2009)
- An appraisal of anti-mycobacterial activity with structure-activity relationship of piperazine and its analogues: A review (Girase et al., 2020)
- Environmental fate processes and biochemical transformations of chiral emerging organic pollutants (Wong, 2006)
- N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed (Caccia, 2007)
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O2/c21-16-1-5-18(6-2-16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-7-3-17(22)4-8-19/h1-8H,9-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCSYRPUIKFWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid](/img/no-structure.png)
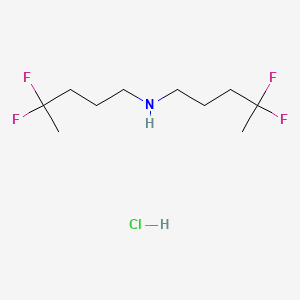

![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2664016.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2664020.png)
![(3-Fluoropyridin-4-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2664021.png)
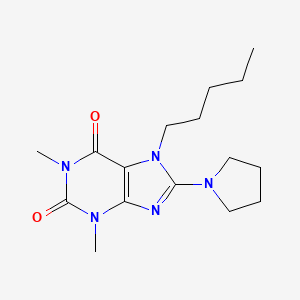
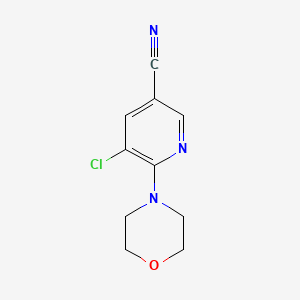
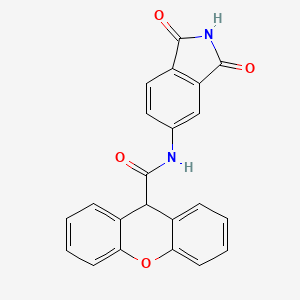

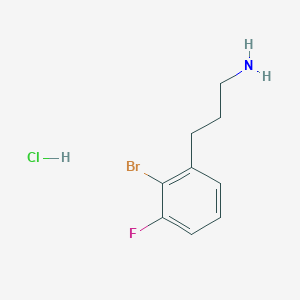
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2664031.png)